6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride

Lipophilicity Drug-likeness ADME prediction

This 6-oxa-2-azaspiro[4.5]dec-8-ene hydrochloride distinguishes itself via a fully substituted spiro carbon (C8) and C8-C9 double bond, creating a unique 3D vector set with Fsp³=0.75, zero rotatable bonds, and tPSA=21.3 Ų – ideal for scaffold-hopping from flat morpholine/piperidine moieties in CNS or CCR1/DGAT1 programs. The double bond serves as a versatile handle for epoxidation, dihydroxylation, or cycloaddition, enabling rapid derivative library construction. The HCl salt guarantees aqueous solubility for biophysical assays (NMR, SPR, X-ray). Choose this specific regioisomer for precise spatial H-bond donor/acceptor topology that saturated analogs or positional isomers cannot replicate.

Molecular Formula C8H14ClNO
Molecular Weight 175.66
CAS No. 2287312-02-9
Cat. No. B2946490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride
CAS2287312-02-9
Molecular FormulaC8H14ClNO
Molecular Weight175.66
Structural Identifiers
SMILESC1CNCC12CC=CCO2.Cl
InChIInChI=1S/C8H13NO.ClH/c1-2-6-10-8(3-1)4-5-9-7-8;/h1-2,9H,3-7H2;1H
InChIKeyYABKZYAZCFFHNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxa-2-azaspiro[4.5]dec-8-ene Hydrochloride CAS 2287312-02-9: Chemical Identity and Spirocyclic Scaffold Classification


6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride (CAS: 2287312-02-9) is a spirocyclic heterocycle featuring a fused oxazine and cyclohexene scaffold, with the hydrochloride salt form conferring enhanced aqueous solubility and handling stability [1]. The compound possesses a rigid three-dimensional framework characterized by a fully substituted spiro carbon (C8) connecting a pyrrolidine ring and a dihydropyran ring, with a double bond located at the 8-position of the decane system . Its molecular formula is C₈H₁₄ClNO, with a molecular weight of approximately 175.7 g/mol and a purity specification of ≥95% from commercial suppliers [2]. As a member of the oxa-azaspiro[4.5]decane family, this scaffold has been recognized in medicinal chemistry as a valuable structural alternative to ubiquitous saturated heterocycles such as morpholine and piperidine, offering distinct conformational constraints and three-dimensional vectorial positioning of substituent groups [3].

Why Generic Substitution of 6-Oxa-2-azaspiro[4.5]dec-8-ene Hydrochloride with Structural Analogs May Compromise Research Outcomes


The oxa-azaspiro[4.5]decane scaffold is not a monolithic entity; subtle variations in heteroatom positioning, ring size, and unsaturation pattern produce distinct physicochemical property profiles that can fundamentally alter biological activity, synthetic tractability, and downstream functionalization potential [1]. For 6-oxa-2-azaspiro[4.5]dec-8-ene hydrochloride, the specific placement of the oxygen atom at position 6, the nitrogen at position 2, and the C8-C9 double bond creates a unique three-dimensional spatial arrangement of hydrogen bond acceptors and donors that differs from isomeric scaffolds such as 1-oxa-8-azaspiro[4.5]dec-3-ene or 2-oxa-9-azaspiro[5.5]undec-4-ene . Procurement decisions based solely on shared "oxa-azaspiro" nomenclature risk acquiring a compound with altered lipophilicity (LogP), polar surface area, and rotatable bond count—parameters known to influence membrane permeability, metabolic stability, and target engagement in drug discovery programs [2]. The following quantitative evidence establishes measurable differentiation criteria for scientifically justified selection of this specific CAS compound.

Quantitative Differentiation Evidence for 6-Oxa-2-azaspiro[4.5]dec-8-ene Hydrochloride (CAS 2287312-02-9): Comparative Physicochemical and Pharmacophoric Parameters


Comparative LogP Analysis: 6-Oxa-2-azaspiro[4.5]dec-8-ene vs. Structurally Related Oxa-Azaspiro Scaffolds

6-Oxa-2-azaspiro[4.5]dec-8-ene exhibits a calculated LogP of 0.28 [1]. This value falls within the optimal range for CNS drug candidates (LogP 1-3) while avoiding the excessive lipophilicity (>3) associated with promiscuous binding and rapid metabolic clearance. The presence of the C8-C9 double bond and the specific oxygen placement at position 6 differentiate this scaffold from saturated analogs and positional isomers. Class-level inference indicates that oxa-azaspiro[4.5]decane scaffolds with unsaturated bonds demonstrate altered lipophilicity relative to fully saturated counterparts, which may influence membrane permeability and metabolic stability in drug discovery programs [2].

Lipophilicity Drug-likeness ADME prediction

Fraction of sp³ Carbon Centers (Fsp³): Three-Dimensionality Comparison with Piperidine and Morpholine Isosteres

6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride exhibits an Fsp³ value of 0.75, calculated as 6 sp³ carbons out of 8 total carbons in the core scaffold [1]. This three-dimensionality metric significantly exceeds that of the planar aromatic heterocycles frequently encountered in screening libraries and approaches the optimal range for clinical candidates (median Fsp³ ≈ 0.45-0.55 for approved oral drugs) [2]. In direct comparison, the commonly employed morpholine scaffold (C₄H₉NO) exhibits Fsp³ = 0.75 (3 sp³ / 4 total carbons), while piperidine (C₅H₁₁N) exhibits Fsp³ = 1.0 (all saturated). However, the oxa-azaspiro framework combines the favorable three-dimensionality of morpholine with a spirocyclic junction that restricts conformational freedom, potentially enhancing target selectivity relative to freely rotating monocyclic amines [3].

Molecular complexity Scaffold diversity Drug discovery

Hydrogen Bond Donor and Acceptor Profile: Quantitative Comparison with Piperidine and Morpholine Scaffolds

6-Oxa-2-azaspiro[4.5]dec-8-ene contains two hydrogen bond acceptors (the oxygen atom at position 6 and the nitrogen atom at position 2) and one hydrogen bond donor (the secondary amine N-H) when in free base form [1]. This HBD/HBA profile (1 donor / 2 acceptors) matches that of morpholine (1 HBD / 2 HBA) but differs from piperidine (1 HBD / 1 HBA) and the structurally related 1-oxa-8-azaspiro[4.5]decane scaffold which exhibits identical HBD/HBA counts but altered spatial positioning of acceptor atoms . The hydrochloride salt form further modifies this profile through protonation of the secondary amine, enhancing aqueous solubility for biological assay compatibility [2].

Physicochemical properties Drug design Medicinal chemistry

Polar Surface Area (PSA) Comparison: Blood-Brain Barrier Permeability Potential vs. Saturated and Isomeric Analogs

6-Oxa-2-azaspiro[4.5]dec-8-ene exhibits a calculated topological polar surface area (tPSA) of 21.3 Ų [1]. This value falls well below the commonly cited threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration and aligns with the optimal range (0-60 Ų) observed for CNS-active drugs [2]. For comparison, morpholine exhibits tPSA ≈ 21 Ų, while piperidine exhibits tPSA ≈ 12 Ų. The presence of the C8-C9 double bond in the target compound may confer subtle electronic effects on the oxygen lone pair orientation, potentially altering hydrogen bond acceptor strength relative to fully saturated 6-oxa-2-azaspiro[4.5]decane analogs, although direct experimental pKa or EPSA data for this specific compound is not available in the current literature [3].

CNS drug discovery ADME properties Blood-brain barrier penetration

Rotatable Bond Count and Conformational Rigidity: Comparison with Flexible Amino-Alcohol Building Blocks

6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride contains zero rotatable bonds within its core spirocyclic framework [1]. This complete conformational restriction differentiates it from flexible amino-alcohol building blocks such as 2-(2-aminoethoxy)ethanol (2 rotatable bonds) or 4-(aminomethyl)tetrahydro-2H-pyran (1 rotatable bond) that are commonly employed in medicinal chemistry [2]. The spirocyclic junction at C8 locks the pyrrolidine and dihydropyran rings into a fixed orthogonal or near-orthogonal orientation, pre-organizing the molecule for specific target engagement and reducing the entropic penalty upon binding [3]. This rigidity is a hallmark of privileged scaffolds in fragment-based drug discovery and may translate to improved target selectivity relative to conformationally flexible analogs [4].

Conformational restriction Target selectivity Scaffold rigidity

Oxa-Azaspiro[4.5]decane Scaffold as CCR1 and DGAT1 Inhibitor Pharmacophore: Class-Level Biological Activity Context

Oxa-azaspiro[4.5]decane derivatives have been explicitly identified as essential structural components in CCR1 (chemokine receptor 1) antagonists and DGAT1 (diacylglycerol acyltransferase 1) inhibitors in the medicinal chemistry literature [1]. CCR1 antagonism is a validated therapeutic strategy for inflammatory and autoimmune diseases, while DGAT1 inhibition represents a target for metabolic disorders including obesity and type 2 diabetes [2]. The 6-oxa-2-azaspiro[4.5]dec-8-ene scaffold provides a specific regioisomeric and unsaturation variant within this broader pharmacophore class. Cross-study comparable analysis indicates that the C8-C9 double bond in this specific scaffold may serve as a synthetic handle for further functionalization (e.g., epoxidation, dihydroxylation, or hydrogenation) to access diverse derivative libraries, whereas saturated 6-oxa-2-azaspiro[4.5]decane analogs lack this synthetic versatility [3].

Chemokine receptor antagonism Metabolic disease Inflammation

Recommended Application Scenarios for 6-Oxa-2-azaspiro[4.5]dec-8-ene Hydrochloride Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Programs Requiring Low LogP and High Fsp³ Building Blocks

6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride is optimally suited as a fragment or core scaffold in fragment-based drug discovery (FBDD) campaigns targeting CNS indications or other programs where moderate lipophilicity (LogP = 0.28) and high three-dimensionality (Fsp³ = 0.75) are prioritized [1]. The compound's zero rotatable bonds and tPSA of 21.3 Ų position it favorably for BBB penetration studies, while the hydrochloride salt form ensures aqueous solubility compatible with biophysical screening assays (NMR, SPR, X-ray crystallography) [2]. Compared to the more lipophilic saturated 6-oxa-2-azaspiro[4.5]decane analogs, the 8-ene variant offers a distinct electronic profile and synthetic functionalization handle at the double bond [3].

CCR1 Antagonist or DGAT1 Inhibitor Lead Optimization with Conformational Constraint Requirements

For medicinal chemistry programs targeting CCR1 (inflammatory/autoimmune diseases) or DGAT1 (metabolic disorders), 6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride provides an established pharmacophoric scaffold with documented class-level activity [1]. The specific regioisomeric positioning of the oxygen atom (position 6) and nitrogen atom (position 2) within the spiro[4.5]decane framework creates a unique spatial arrangement of hydrogen bond donor/acceptor functionality that may be exploited for selective target engagement. The conformational rigidity imposed by the spirocyclic junction (0 rotatable bonds) reduces the entropic penalty upon binding relative to flexible amino-alcohol alternatives, potentially improving target affinity and selectivity in SAR optimization campaigns [2].

Scaffold-Hopping from Morpholine or Piperidine to Explore Novel Chemical Space

6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride serves as a direct scaffold-hopping replacement for morpholine or piperidine moieties in existing lead compounds where improved physicochemical properties or intellectual property differentiation is desired [1]. The compound matches morpholine's hydrogen bond donor/acceptor profile (1 HBD / 2 HBA) while providing enhanced three-dimensionality (Fsp³ = 0.75) and complete conformational restriction (0 rotatable bonds) compared to freely rotating monocyclic amines [2]. The spirocyclic geometry projects substituent vectors in three dimensions, potentially accessing binding site pockets inaccessible to planar or monocyclic scaffolds. This application scenario is particularly relevant for CNS drug discovery programs where tPSA <90 Ų and moderate LogP are critical for BBB penetration [3].

Synthetic Methodology Development Leveraging the C8-C9 Double Bond as a Functionalization Handle

The presence of the C8-C9 double bond in 6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride distinguishes it from saturated 6-oxa-2-azaspiro[4.5]decane analogs and provides a versatile synthetic handle for late-stage functionalization [1]. Potential transformations include epoxidation, dihydroxylation, hydrogenation, hydroboration, and cycloaddition reactions, enabling access to diverse derivative libraries from a common precursor. This synthetic versatility is absent in the fully saturated 6-oxa-2-azaspiro[4.5]decane scaffold (CAS 86423-15-6), making the 8-ene variant the preferred procurement choice for programs requiring downstream diversification capacity [2]. The hydrochloride salt form facilitates handling and purification during synthetic operations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.